molecular formula C18H12O4 B14800957 5-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one CAS No. 7521-35-9

5-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one

Cat. No.: B14800957
CAS No.: 7521-35-9
M. Wt: 292.3 g/mol
InChI Key: PKAMJGIVHSHVJG-UHFFFAOYSA-N
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Description

5-Benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one is a chemical compound with the molecular formula C18H12O4. It is a member of the pyranone family, characterized by a pyran ring fused with a benzoyl and phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylglyoxal hydrate with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a base . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

5-Benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the generation of superoxide anions, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

7521-35-9

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

5-benzoyl-4-hydroxy-6-phenylpyran-2-one

InChI

InChI=1S/C18H12O4/c19-14-11-15(20)22-18(13-9-5-2-6-10-13)16(14)17(21)12-7-3-1-4-8-12/h1-11,19H

InChI Key

PKAMJGIVHSHVJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=O)O2)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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